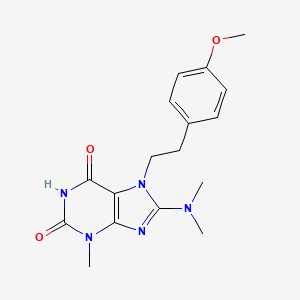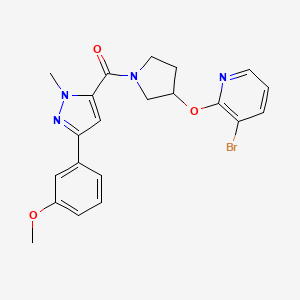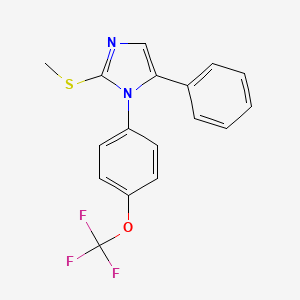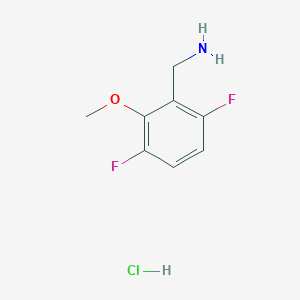![molecular formula C25H21FN2O4 B2840187 N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide CAS No. 920681-62-5](/img/structure/B2840187.png)
N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzopyran moiety, and an acetamide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzopyran intermediate, followed by the introduction of the fluorophenyl group and the acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chlorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide
- N-(3-Bromophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide
Uniqueness
N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-28(15-23(29)27-20-9-5-8-19(26)14-20)24(30)17-10-11-21-18(12-17)13-22(32-25(21)31)16-6-3-2-4-7-16/h2-12,14,22H,13,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETQMBVRLQGUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)C(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2840106.png)


![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2840113.png)


![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2840117.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)
![3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2840127.png)
